molecular formula C20H16N2 B1273890 2,2'-Bi-4-lepidine CAS No. 7654-51-5

2,2'-Bi-4-lepidine

Cat. No. B1273890
CAS RN: 7654-51-5
M. Wt: 284.4 g/mol
InChI Key: DXZWINPECYHJIG-UHFFFAOYSA-N
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Description

2,2'-Bi-4-lepidine is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various lepidine derivatives and their chemical properties, which can be used to infer some information about 2,2'-Bi-4-lepidine. Lepidine itself is a compound that is derived from quinoline, and it is known for its potential in synthesizing various chemical compounds, including pharmaceuticals and materials for organic light-emitting diodes (OLEDs)[“].

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of lepidine derivatives can vary significantly depending on the specific substituents and ligands attached to the lepidine core. For example, the hexadentate bispidine ligand discussed in one of the papers has a complex structure with two tertiary amine and four pyridine donor groups, which allows it to form various coordination complexes with transition metals[“]. The molecular structure of these complexes can range from pentagonal pyramidal to heptacoordinate pentagonal bipyramidal geometries, depending on the metal ion and the coordination of the ligand[“].

Chemical Reactions Analysis

Lepidine derivatives can participate in a variety of chemical reactions, leading to the formation of different compounds. For instance, biscyanine dyes can be synthesized from lepidine and 2,4-dimethylthiazole derivatives, where the hydrogen atoms of the heterocyclic rings are bonded by polymethylene chains[“]. The chemical reactions involved in the synthesis of these dyes include the formation of bisquaternary salts and the subsequent generation of biscyanine dyes from salts with an active methyl group[“].

Physical and Chemical Properties Analysis

The physical and chemical properties of lepidine derivatives are influenced by the specific structural features of the compounds. The paper on lepidine-based phosphorescent iridium(III) complexes provides detailed insights into the photophysical properties of these compounds, such as their emission spectra, quantum efficiency, and performance in OLEDs[“]. The introduction of fluorine atoms and trifluoromethyl groups into the ligand structure was found to influence these properties, leading to variations in emission color and efficiency[“]. The absorption spectra of biscyanine dyes derived from lepidine also demonstrate the effect of the molecular structure on the optical properties, with the interaction between unconjugated chromophores decreasing as the length of the isolating group increases[“].

Scientific research applications

1. Bacterial Conjugation Inhibition

A study on the methanolic extract of Lepidium sativum seeds identified a compound related to 2,2'-Bi-4-lepidine, which exhibited the potential to reduce the conjugal transfer of certain plasmids in bacteria (Kwapong, Stapleton, & Gibbons, 2018).

2. Electrophosphorescence Applications

A series of lepidine-containing-ligand-based cyclometalated platinum(II) complexes were synthesized and characterized for their potential use in electroluminescent devices, demonstrating a broad spectral range of high phosphorescence (Velusamy et al., 2010).

3. Enhancement of Lepidine Yield in Plants

Research focusing on Lepidium sativum L. explored how certain conditions and treatments could enhance the yield of lepidine, a compound related to 2,2'-Bi-4-lepidine, in plant tissues (Saba, Pande, Iqbal, & Srivastava, 2000).

4. Molecular Structure Analysis

The molecular geometry and vibrational frequencies of lepidine and its derivatives were studied, providing insight into the structural properties of these compounds, which are closely related to 2,2'-Bi-4-lepidine (Kurt & Yurdakul, 2005).

5. Antioxidant Activity in Callus Cultures

A study investigated the effects of elicitors on the production of lepidine in Lepidium sativum callus cultures, revealing a significant increase in antioxidant activity and lepidine accumulation under certain treatments (Bakhtiari & Golkar, 2021).

6. Highly Efficient Phosphorescent Iridium(III) Complexes

Lepidine-based phosphorescent iridium(III) complexes were developed and showed high potential for use in organic light-emitting diodes (OLEDs), with excellent performance characteristics (Tao et al., 2016).

7. In Vitro Micropropagation and Lepidine Yield Enhancement

A rapid protocol for the in vitro micropropagation of Lepidium sativum L. was established, which also enhanced the yield of lepidine, highlighting its potential for scalable production in controlled environments (Pande, Malik, Bora, & Srivastava, 2002).

8. Potential Anti-Helicobacter pylori Activity

Lepidine from Lepidium sativum seeds demonstrated potential anti-Helicobacter pylori activity, suggesting its application in developing treatments for infections caused by this bacterium (Haddad, Al-Shareef, & Eid, 2019).

9. Soil Ecotoxicology Studies

The effects of biochar and pesticides on soil enzymatic activity and ecotoxicity were studied, using Lepidium sativum as a bio-indicator, which contributes to understanding the environmental impacts of agricultural practices (Oleszczuk et al., 2014).

10. Anti-Alzheimer's Disease Potential

Lepidine B from Lepidium sativum seeds was identified as a potential multi-functional agent against Alzheimer's disease, demonstrating inhibitory effects on various enzymes related to the disease (Serseg, Benarous, Lamrani, & Yousfi, 2020).

11. In Vitro Mucilage and Lepidine Biosynthesis

The biosynthesis of mucilage and lepidine in different genotypes of Lepidium sativum was evaluated in vitro, providing insights into optimizing the production of these compounds for pharmaceutical and food industries (Hadian, Koohi-Dehkordi, & Golkar, 2019).

12. Prokinetic and Laxative Activities

Lepidium sativum seed extract was studied for its prokinetic and laxative activities, with findings indicating potential medicinal use in treating indigestion and constipation (Najeeb-ur-Rehman, Mehmood, Alkharfy, & Gilani, 2011).

13. Corrosion Inhibition in Industrial Applications

Lepidine was investigated as a corrosion inhibitor for carbon steel in acidic environments, demonstrating significant inhibition efficiency and potential application in protecting industrial materials (Huang, 2018).

14. Antioxidant Capacity Evaluation

The antioxidant capacity of a family of imidazole alkaloids, including lepidines, was assessed through single-electron transfer reactions, revealing potential for deactivating harmful radicals in biological systems (Pérez-González, García-Hernández, & Chigo-Anota, 2020).

15. Hepatoprotective Potential

Lepidium sativum, containing lepidine, was studied for its hepatoprotective effects against carbon tetrachloride-induced liver injury, highlighting its potential in treating liver disorders (Al-Asmari, Athar, Al-Shahrani, Al-Dakheel, & Al-Ghamdi, 2015).

16. Synthesis of Quinaldines and Lepidines

A study developed a method for synthesizing quinaldines and lepidines, demonstrating the potential for large-scale production and varied applications in chemistry and pharmacology (Sivaprasad, Rajesh, & Perumal, 2006).

17. Protective Effect Against Environmental Pollutants

Lepidium sativum was shown to have protective effects against hepatotoxicity induced by environmental pollutants like 2, 4-Dichlorophenoxyacetic acid, suggesting its potential in mitigating the impacts of environmental contaminants (Dakhakhni, Raouf, & Ali, 2020).

18. Larvicidal Activity Against Malaria Vectors

Novel compounds synthesized from lepidine were evaluated for their larvicidal activity against Anopheles arabiensis, a malaria vector, demonstrating the potential for developing new anti-malarial agents (Uppar et al., 2020).

19. Application in Light-Emitting Diodes

Cyclometalated iridium(III) complexes containing lepidine-based ligands were synthesized and applied as emitting guests in LED devices, showing promising characteristics for electronic applications (Thomas et al., 2005).

properties

IUPAC Name

4-methyl-2-(4-methylquinolin-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2/c1-13-11-19(21-17-9-5-3-7-15(13)17)20-12-14(2)16-8-4-6-10-18(16)22-20/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZWINPECYHJIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C3=NC4=CC=CC=C4C(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385174
Record name 2,2'-Bi-4-lepidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bi-4-lepidine

CAS RN

7654-51-5
Record name 2,2'-Bi-4-lepidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Bi-4-lepidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Yoshikawa, S Yamazaki, A Nishiyama… - Journal of Molecular …, 2022 - Elsevier
We prepared a monoprotonated compound series comprising dmphenHCl ([1H]Cl), dmbpyHCl ([2H]Cl), dmbpyHPF 6 ([2H]PF 6 ), bqnHCl ([3H]Cl), bqnHPF 6 ([3H]PF 6 ), dmbqnHPF 6 ([…
Number of citations: 2 www.sciencedirect.com

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